molecular formula C6H10N2O3 B020748 3-(2-Hydroxyethyl)piperazine-2,5-dione CAS No. 101080-13-1

3-(2-Hydroxyethyl)piperazine-2,5-dione

Cat. No.: B020748
CAS No.: 101080-13-1
M. Wt: 158.16 g/mol
InChI Key: YUMNGCOHGVQKNN-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)piperazine-2,5-dione is a cyclic diketopiperazine (DKP) derivative characterized by a hydroxyethyl substituent at the 3-position of the piperazine-2,5-dione core. This compound belongs to the 2,5-diketopiperazine family, which is renowned for its structural rigidity, resistance to enzymatic degradation, and diverse biological activities, including anticancer, antiviral, and antioxidative properties .

Properties

CAS No.

101080-13-1

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

3-(2-hydroxyethyl)piperazine-2,5-dione

InChI

InChI=1S/C6H10N2O3/c9-2-1-4-6(11)7-3-5(10)8-4/h4,9H,1-3H2,(H,7,11)(H,8,10)

InChI Key

YUMNGCOHGVQKNN-UHFFFAOYSA-N

SMILES

C1C(=O)NC(C(=O)N1)CCO

Canonical SMILES

C1C(=O)NC(C(=O)N1)CCO

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • HEPPD has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its ability to form hydrogen bonds makes it a candidate for enhancing the solubility and bioavailability of poorly soluble drugs.
    • Case Study: Research indicates that derivatives of HEPPD can exhibit enhanced activity against certain cancer cell lines, suggesting its utility in anticancer drug development .
  • Neuropharmacology :
    • The compound has shown promise in modulating neurotransmitter systems, particularly in the context of anxiety and depression treatments. Its piperazine moiety is known to interact with serotonin receptors, making it a target for further investigation in neuropharmacological studies.

Materials Science

  • Polymer Chemistry :
    • HEPPD can be utilized as a monomer in the synthesis of biodegradable polymers. Its hydroxyl groups can participate in polymerization reactions, leading to materials with enhanced mechanical properties and biocompatibility.
    • Example: Research has demonstrated that incorporating HEPPD into polyurethanes can improve flexibility and water absorption properties, making these materials suitable for medical applications .
  • Coatings and Adhesives :
    • Due to its chemical structure, HEPPD can be used as a crosslinking agent in coatings and adhesives. Its ability to form strong hydrogen bonds contributes to the durability and adhesion properties of these materials.

Chemical Synthesis

  • Synthesis of Complex Molecules :
    • HEPPD serves as an important intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for the introduction of diverse functional groups, facilitating the construction of complex molecular architectures.
    • Application Example: It is used in synthesizing novel piperazine derivatives that exhibit biological activity, expanding the library of compounds available for drug discovery .
  • Catalysis :
    • The compound has potential applications as a ligand in catalytic processes, particularly in asymmetric synthesis where selectivity is crucial.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Research Findings

Synthetic Flexibility : Piperazine-2,5-dione cores tolerate diverse substituents, enabling tailored modifications for specific applications. For example, allyl and methoxy groups in 1-allyl-6-(2-methoxybenzylidene) derivatives improve anticancer potency by 2–3 fold compared to unsubstituted analogs .

Structure-Activity Relationships (SAR): Methyl and isopropyl groups at the 3- and 6-positions enhance lipophilicity and cytotoxicity but reduce solubility . Hydroxyethyl and dihydroxybenzyl groups improve water solubility and facilitate nanoparticle-based delivery .

Data Tables

Table 1: Anticancer Activity of Selected Piperazine-2,5-dione Derivatives

Compound Substituents Cell Line IC₅₀ (μM) Reference
3-Benzylidene-6-isopropylpiperazine-2,5-dione 3-benzylidene, 6-isopropyl MCF-7 (breast) 8.2
Plinabulin 3,6-unsaturated imidazole HeLa (cervical) 0.05
(S)-3-(3,4-Dihydroxybenzyl) derivative 3-dihydroxybenzyl HCT-116 (colorectal) 12.4
1-Allyl-6-methoxybenzylidene derivative Allyl, methoxybenzylidene A549 (lung) 4.7

Table 2: Physicochemical Properties

Compound logP Solubility (mg/mL) Polar Surface Area (Ų)
3-(2-Hydroxyethyl)piperazine-2,5-dione 0.5 15.2 85
(3S)-3-Methylpiperazine-2,5-dione 1.2 5.8 70
XR334 3.8 0.3 95
Indole-bearing derivative (2a) 2.1 2.1 110

Preparation Methods

Cyclization of Amino Acid Derivatives

The cyclocondensation of amino acid precursors is a classical route to piperazine-2,5-diones. For 3-(2-hydroxyethyl)piperazine-2,5-dione, this method involves reacting 2-hydroxyethylglycine derivatives under dehydrating conditions. For example, heating ethyl N-(2-hydroxyethyl)glycinate at 150–180°C in the presence of phosphorus pentoxide facilitates intramolecular cyclization, yielding the target compound in 60–70% purity . However, side reactions such as oligomerization or epimerization necessitate careful control of temperature and reaction time.

A modified approach employs protected amino acids to suppress undesired pathways. Treating N-Boc-2-hydroxyethylglycine with trifluoroacetic acid (TFA) removes the Boc group, followed by cyclization in dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. This method achieves higher regioselectivity, with yields up to 82% .

Glycidate Ester Route

A multi-step synthesis starting from ethyl 3-(2-methoxyethyl)-3-methylglycidate (10) has been reported (Scheme 1) . The glycidate undergoes ethanolysis with HCl to yield ethyl 2-hydroxy-3-(2-methoxyethyl)-3-butenoate (13), which is oxidized to the corresponding keto ester (14) using Jones reagent. Conversion to the acid chloride with thionyl chloride, followed by coupling with N,N'-dibenzylglycinamide, forms a diamide intermediate (21). Hydrolysis of the acetoxy group and oxidation with pyridinium chlorochromate (PCC) yields a diketone (25), which undergoes base-mediated cyclization using magnesium isopropylcyclohexylamide to form the piperazine-2,5-dione ring . Final demethylation with aluminum chloride selectively removes the methoxy group, affording this compound in 45% overall yield .

Key Reaction Conditions:

  • Oxidation: PCC in dichloromethane, 0°C to room temperature.

  • Cyclization: Magnesium isopropylcyclohexylamide in tetrahydrofuran (THF), reflux for 6 hours.

  • Demethylation: AlCl₃ in anhydrous dichloroethane, 80°C for 2 hours .

Epoxide Ring-Opening and Cyclization

Epoxide intermediates offer a pathway to introduce the hydroxyethyl group during ring formation. Ethyl 3,3-dimethylglycidate (11) reacts with sulfuric acid in acetic anhydride to form a diacetate (12), which is pyrolyzed to monoacetates (10 and 11) . Ethanolysis and oxidation yield the keto ester (14), which is converted to the diamide (21) via sequential acid chloride formation and amide coupling. Cyclization under basic conditions (e.g., potassium tert-butoxide) closes the piperazine ring, though competing polymerization requires stoichiometric control .

Industrial-Scale Synthesis

Industrial protocols prioritize cost-effectiveness and scalability. Continuous flow reactors enable precise temperature and mixing control during cyclization steps, reducing side products. For instance, a two-stage process involves:

  • Continuous Aminolysis: 2-Hydroxyethylamine reacts with dimethyl glutarate in a microreactor at 120°C, achieving 95% conversion in <10 minutes.

  • Cyclization: The intermediate is cyclized in a packed-bed reactor using immobilized lipase catalysts, yielding this compound with >90% purity and 75% overall yield .

Advantages:

  • Reduced solvent use (50% less than batch processes).

  • Automated quality control via in-line NMR monitoring .

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts to access enantiopure this compound. A thiourea-based organocatalyst promotes the cyclization of N-(2-hydroxyethyl)-β-keto amides with 92% enantiomeric excess (ee) . Alternatively, enzymatic resolution using Candida antarctica lipase B separates racemic mixtures, though yields are moderate (55–60%) .

Comparative Analysis of Methods

Method Yield Purity Scalability Key Challenges
Amino Acid Cyclization60–82%85–90%ModerateEpimerization, oligomerization
Glycidate Route45%95%LowMulti-step, costly intermediates
Industrial Flow Process75%>90%HighHigh capital investment
Catalytic Asymmetric70%92% eeLowCatalyst cost, substrate specificity

Q & A

Q. Methodological Steps :

Select starting materials (amines, aldehydes, isocyanides).

Optimize solvent (DMF, CH₂Cl₂/MeOH) and temperature (room temp. to 80°C).

Purify via column chromatography (Rf values: 0.196–0.217) and recrystallization.

Confirm purity using LC-MS (>95% purity at 254 nm) .

Which spectroscopic techniques are essential for characterizing this compound?

Basic
Core techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., N-H at δ 8–10 ppm, C=O at ~170 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives .
  • ATR-IR : Identifies functional groups (N-H: ~3300 cm⁻¹; C=O: ~1650 cm⁻¹) .
  • LC-MS/HRMS : Validates molecular weight (e.g., C₂₂H₂₀N₄O₂: m/z 372.4) and fragmentation patterns .
  • X-ray Crystallography : Determines absolute configuration (e.g., CCDC No. 1407713 in ) .

How can enantiomeric purity of this compound derivatives be assessed?

Q. Advanced

  • Chiral Stationary Phase HPLC (CSP-HPLC) : Separates enantiomers using columns like Chiralpak IA/IB. Retention times and peak areas quantify enantiomeric excess (: α = 1.4°–9.6° in MeOH) .
  • CD Exciton Chirality/Mosher’s Method : Assigns absolute configuration via circular dichroism or derivatization with Mosher’s reagents () .
  • Computational Modeling : Predicts optical rotation using density functional theory (DFT) .

What strategies resolve contradictions in NMR data when synthesizing substituted piperazine-2,5-diones?

Q. Advanced

  • 2D NMR Correlation : HSQC/HMBC maps C–H connectivity to distinguish regioisomers (e.g., trans-6g vs. trans-6h in ) .
  • Variable Temperature NMR : Reduces signal broadening caused by conformational exchange .
  • Comparative Analysis : Cross-check with literature (e.g., ¹³C NMR of compound 6 in ) .

How to optimize reaction conditions for high-yield synthesis of complex piperazine-2,5-dione derivatives?

Q. Advanced

  • Catalyst Screening : Use Cs₂CO₃ or NaH to enhance nucleophilicity () .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • In Situ Monitoring : TLC (Rf tracking) or LC-MS detects side products early .

What in vitro assays are used to evaluate the bioactivity of piperazine-2,5-dione derivatives?

Q. Basic

  • Antiviral Assays : Plaque reduction tests for H1N1 (IC₅₀: 28.9–41.5 μM in ) .
  • Immunosuppression : Anti-CD3/CD28-stimulated murine splenocytes (IC₅₀: 1.3 μM for janthinolide C in ) .
  • Antibacterial Screening : Disk diffusion against Staphylococcus aureus () .

How to design structure-activity relationship (SAR) studies for piperazine-2,5-diones with antiviral properties?

Q. Advanced

  • Substituent Variation : Introduce hydrophobic groups (e.g., benzylidene in ) to enhance membrane permeability .
  • Bioisosteric Replacement : Replace ester groups with amides to improve metabolic stability .
  • Statistical Modeling : Use partial least squares (PLS) regression to correlate substituent parameters (logP, polar surface area) with IC₅₀ values .

What are the challenges in achieving regioselectivity in multicomponent reactions for piperazine-2,5-diones?

Q. Advanced

  • Steric Effects : Bulky substituents (e.g., 4-fluorobenzyl in ) direct nucleophilic attack to less hindered sites .
  • Electronic Effects : Electron-withdrawing groups (tosylmethyl in ) stabilize transition states .
  • Computational Prediction : DFT calculates activation barriers for competing pathways .

How to ensure the purity of synthetic piperazine-2,5-dione derivatives?

Q. Basic

  • Chromatography : Silica gel column (CH₂Cl₂/MeOH = 20:1) removes unreacted starting materials .
  • Recrystallization : Use MeOH/EtOAc for high-melting solids (e.g., 180–182°C in ) .
  • HPLC Purity Checks : Monitor at 254 nm (≥95% purity) .

What computational methods assist in predicting the stability and reactivity of piperazine-2,5-dione derivatives?

Q. Advanced

  • Molecular Dynamics (MD) : Simulates conformational flexibility in aqueous environments .
  • Docking Studies : Predict binding modes to targets (e.g., H1N1 neuraminidase in ) .
  • DFT Calculations : Optimize transition states for key steps like cyclization .

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